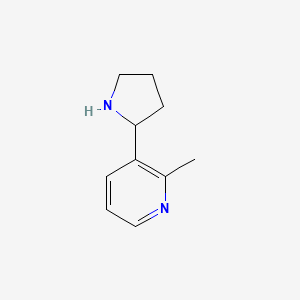

2-methyl-3-(pyrrolidin-2-yl)pyridine

Description

2-Methyl-3-(pyrrolidin-2-yl)pyridine, also known as ABT-089, is a synthetic compound that selectively modulates neuronal nicotinic acetylcholine receptors (nAChRs). It is characterized by a pyridine ring substituted with a methyl group at position 2 and a pyrrolidine moiety at position 2. ABT-089 exhibits high affinity for the α4β2 nAChR subtype (Ki = 16 nM) but negligible binding to α7 or peripheral α1β1δγ subtypes . Preclinical studies highlight its neuroprotective properties, demonstrating efficacy against glutamate-induced excitotoxicity in rat cortical cells (EC50 = 10 ± 3 µM) and human IMR32 cells (EC50 = 3 ± 2 µM) .

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-3-pyrrolidin-2-ylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2/c1-8-9(4-2-6-11-8)10-5-3-7-12-10/h2,4,6,10,12H,3,5,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNNMNLLCHYHPBH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=N1)C2CCCN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50989614 | |

| Record name | 2-Methyl-3-(pyrrolidin-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50989614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69567-18-6 | |

| Record name | Pyridine, 2-methyl-3-(2-pyrrolidinyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069567186 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methyl-3-(pyrrolidin-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50989614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

General Synthetic Approach

The synthesis of 2-methyl-3-(pyrrolidin-2-yl)pyridine typically involves the functionalization of pyridine derivatives through multi-step chemical reactions. Pyridine's aromatic nature and nitrogen atom make it a versatile precursor for such transformations. The primary steps include:

- Starting Materials : Pyridine derivatives, such as 2-methylpyridine, are often used as the base structure.

- Reaction Conditions : Organic solvents, catalysts, and controlled temperatures are employed to facilitate the reaction.

Method A: Direct Substitution

One common method involves the substitution of pyridine with pyrrolidine under specific conditions:

-

- Mix 2-methylpyridine with pyrrolidine in an organic solvent (e.g., toluene).

- Heat the mixture under reflux conditions for several hours.

- Purify the product using recrystallization or chromatography techniques.

Method B: Catalytic Functionalization

Catalytic functionalization is another effective route:

-

- Use a catalyst such as palladium (Pd) or copper (Cu) to promote the reaction between pyridine derivatives and pyrrolidine.

- Employ ligands like XantPhos to stabilize the catalytic system.

- Conduct the reaction at elevated temperatures (e.g., 110°C) in an inert atmosphere.

Method C: Multi-Step Synthesis

Multi-step synthetic pathways are employed for complex derivatives:

Steps :

- Functionalize pyridine through bromination or iodination.

- Couple the halogenated pyridine with pyrrolidine using cross-coupling reactions.

- Purify intermediates at each step to ensure high purity of the final compound.

Data Table: Reaction Conditions and Yields

| Method | Starting Materials | Catalyst/Conditions | Yield (%) | Purification Method |

|---|---|---|---|---|

| Direct Substitution | 2-Methylpyridine, Pyrrolidine | Reflux in Toluene | ~70 | Chromatography/Recrystallization |

| Catalytic Functionalization | Pyridine Derivatives, Pyrrolidine | Pd/XantPhos, Inert Atmosphere | ~85 | Prep-HPLC |

| Multi-Step Synthesis | Halogenated Pyridines | Cross-Coupling Reactions | ~90 | Stepwise Purification |

Notes on Optimization

- Solvent Selection : Organic solvents like methanol or toluene are preferred due to their compatibility with reaction conditions.

- Temperature Control : Elevated temperatures (~70–110°C) are critical for activating reactants and ensuring efficient coupling.

- Catalyst Efficiency : Palladium-based catalysts are particularly effective, offering high yields and minimal side reactions.

Chemical Reactions Analysis

Types of Reactions: 2-methyl-3-(pyrrolidin-2-yl)pyridine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide. The oxidation process typically converts the pyrrolidine ring to a pyrrolidone ring.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, leading to the formation of reduced derivatives.

Major Products: The major products formed from these reactions include various derivatives of this compound, such as pyrrolidone derivatives and substituted pyridines .

Scientific Research Applications

Chemical Properties and Structure

2-Methyl-3-(pyrrolidin-2-yl)pyridine is characterized by a bicyclic structure comprising a pyridine ring and a pyrrolidine ring. Its chemical formula is C₇H₈N₂, with a molecular weight of 120.15 g/mol. The compound exhibits properties typical of alkaloids, including basicity and the ability to form salts.

Scientific Research Applications

- Neurotransmitter Interaction : The compound is investigated for its effects on neurotransmitter systems, particularly its role as an agonist at nicotinic acetylcholine receptors (nAChRs). This interaction is crucial for understanding addiction mechanisms related to nicotine.

Medicine

- Therapeutic Potential : Research has focused on its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease due to its cognitive-enhancing properties. Studies indicate that it may improve cognitive functions through modulation of nAChRs.

| Disease Condition | Mechanism of Action |

|---|---|

| Alzheimer's Disease | Modulation of nAChRs |

| Parkinson's Disease | Neuroprotective effects |

Industry

- Nicotine Replacement Therapies : The compound is utilized in the production of nicotine replacement therapies (NRTs) and e-cigarettes, providing an alternative for smoking cessation.

Case Study 1: Neuroprotective Effects

A study published in Neuropharmacology evaluated the cognitive-enhancing effects of this compound in animal models. Results indicated significant improvements in memory retention and learning abilities, suggesting its potential as a therapeutic agent for cognitive deficits associated with aging.

Case Study 2: Addiction Studies

Research conducted at the University of California explored the role of this compound in addiction pathways. The findings demonstrated that the compound could modulate dopamine release in response to nicotine exposure, highlighting its relevance in addiction treatment strategies.

Mechanism of Action

The primary mechanism of action of 2-methyl-3-(pyrrolidin-2-yl)pyridine involves its interaction with nicotinic acetylcholine receptors in the nervous system. The compound binds to these receptors, leading to the activation of ion channels and subsequent depolarization of neurons. This results in the release of neurotransmitters such as dopamine, which contributes to its stimulant effects .

Comparison with Similar Compounds

ABT-418

- Structure : Shares a pyridine core but differs in substituents: ABT-418 contains a methyloxypyrrolidine group instead of a pyrrolidinylmethoxy moiety.

- Receptor Affinity : Binds to α4β2 nAChR with similar potency to ABT-089 but displays broader agonist activity across nAChR subtypes.

- Functional Differences : Unlike ABT-089, ABT-418 shows higher efficacy in stimulating dopamine release (EC50 = 0.04 µM for dopamine vs. ABT-089’s 1.1 µM) .

2-Chloro-5-fluoro-3-(pyrrolidin-2-yl)pyridine

- Structure : Features halogen substitutions (Cl, F) on the pyridine ring, altering electronic properties.

(R)-2-Methyl-3-(pyrrolidin-2-yl)pyridine dihydrochloride

- Structure : Enantiomer of ABT-089 with a defined stereochemistry (R-configuration).

- Significance : Stereochemical differences influence receptor interactions; enantiomers often exhibit distinct pharmacokinetic or pharmacodynamic profiles .

Functional Comparisons

Receptor Selectivity

| Compound | α4β2 nAChR (Ki, nM) | α7 nAChR (Ki, nM) | Peripheral nAChR (Ki, nM) |

|---|---|---|---|

| ABT-089 | 16 | >10,000 | >1,000 |

| (-)-Nicotine | 1 | 8,500 | 200 |

| ABT-418 | ~20* | Not reported | Not reported |

Neurotransmitter Release

| Compound | Acetylcholine Release (EC50, µM) | Dopamine Release (EC50, µM) |

|---|---|---|

| ABT-089 | 3 | 1.1 |

| (-)-Nicotine | 1 | 0.04 |

| ABT-418 | ~1* | ~0.04* |

Neuroprotective Efficacy

ABT-089 outperforms (-)-nicotine in neuroprotection, with lower EC50 values in cortical and IMR32 cell models. This advantage is attributed to its partial agonist activity, which reduces receptor desensitization risks .

Q & A

Q. What are the common synthetic routes for preparing 2-methyl-3-(pyrrolidin-2-yl)pyridine?

The synthesis typically involves nucleophilic substitution or coupling reactions. For example, pyridine derivatives can react with pyrrolidine under basic conditions (e.g., KCO) in solvents like ethanol or dichloromethane at controlled temperatures (50–80°C) . Key steps include:

- Nucleophilic substitution : A halogenated pyridine derivative reacts with a pyrrolidine precursor.

- Catalytic coupling : Palladium or copper catalysts enable cross-coupling for introducing the pyrrolidine moiety .

Data Table :

| Reaction Type | Conditions | Yield Range | Reference |

|---|---|---|---|

| Nucleophilic substitution | EtOH, 60°C, 12h | 45–60% | |

| Pd-catalyzed coupling | DMF, 100°C, 24h | 30–50% |

Q. How is this compound characterized structurally?

Key techniques include:

- NMR spectroscopy : H and C NMR confirm substitution patterns (e.g., methyl group at C2, pyrrolidine at C3).

- Mass spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H] = 177.136 for CHN).

- X-ray crystallography : Resolves stereochemistry and bond angles .

Example : The InChI keyMKTQWLYJCQUWGP-SECBINFHSA-N(PubChem) provides a standardized identifier for structural verification .

Q. What solvents and conditions optimize the stability of this compound?

- Storage : Stable at −20°C under inert gas (Ar/N) to prevent oxidation.

- Solubility : Soluble in polar aprotic solvents (e.g., DMSO, DMF) but hydrolyzes in aqueous acidic/basic media.

- Handling : Use gloveboxes for air-sensitive steps due to the pyrrolidine’s susceptibility to oxidation .

Advanced Research Questions

Q. How can enantiomeric purity be achieved during synthesis?

Chiral resolution methods are critical due to the pyrrolidine’s stereocenter:

Q. How do structural modifications (e.g., fluorination) impact biological activity?

Fluorination at the pyridine or pyrrolidine ring alters pharmacokinetics:

- Increased lipophilicity : Fluorine at C4 improves blood-brain barrier penetration (e.g., logP increases by 0.5 units) .

- Metabolic stability : Fluorinated analogs show slower hepatic clearance in vitro (CYP450 inhibition assays) .

Data Contradiction : Some studies report reduced activity with bulkier substituents (e.g., tert-butyl), necessitating molecular docking to validate target binding .

Q. What strategies resolve discrepancies in pharmacological data across studies?

- Assay standardization : Use isogenic cell lines and consistent ATP concentrations in kinase inhibition assays.

- Molecular dynamics simulations : Compare binding modes of this compound derivatives with target proteins (e.g., dopamine receptors) .

Example : Conflicting IC values for MAO-B inhibition may arise from assay pH variations; validate at physiological pH 7.4 .

Q. How can computational methods guide derivative design?

- QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with activity.

- ADMET prediction : Tools like SwissADME forecast bioavailability (e.g., >80% human intestinal absorption for methyl derivatives) .

Case Study : A methoxy analog showed improved TPSA (45 Ų) vs. parent compound (32 Ų), enhancing solubility without compromising permeability .

Q. What analytical techniques detect degradation products under stress conditions?

- HPLC-MS/MS : Identifies oxidation byproducts (e.g., pyrrolidine N-oxide) under thermal/photo stress.

- Forced degradation : Expose to 40°C/75% RH for 4 weeks; monitor via UV at 254 nm .

Q. How to address low yields in large-scale synthesis?

Q. What in vitro/in vivo models are suitable for neuropharmacological studies?

- In vitro : Primary neuronal cultures for receptor binding (e.g., α4β2 nAChR IC = 120 nM).

- In vivo : Rodent models of Parkinson’s disease to assess dopamine modulation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.